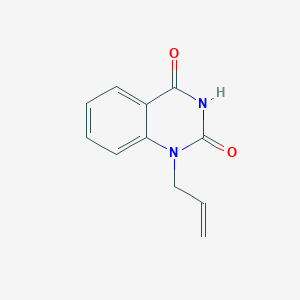

1-Prop-2-enylquinazoline-2,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

57397-85-0 |

|---|---|

Molecular Formula |

C11H10N2O2 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

1-prop-2-enylquinazoline-2,4-dione |

InChI |

InChI=1S/C11H10N2O2/c1-2-7-13-9-6-4-3-5-8(9)10(14)12-11(13)15/h2-6H,1,7H2,(H,12,14,15) |

InChI Key |

IUUXJSIALIHHCB-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C2=CC=CC=C2C(=O)NC1=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of 1 Prop 2 Enylquinazoline 2,4 Dione

Established Synthetic Routes for the Quinazoline-2,4-dione Core System

The quinazoline-2,4-dione framework is a key structural motif in a variety of biologically active compounds. Consequently, numerous synthetic strategies have been developed for its efficient construction.

A prevalent and traditional method for assembling the quinazoline-2,4-dione core is through the cyclization of derivatives of anthranilic acid. A frequently employed technique involves the reaction of methyl anthranilate with urea (B33335) in the presence of a catalyst such as zinc chloride. This reaction, when conducted under microwave irradiation, has been shown to produce quinazoline-2,4-dione in high yields.

Another approach utilizes 2-aminobenzamide, which can be cyclized with ethyl chloroformate in the presence of a base like sodium ethoxide. This method also provides a direct route to the quinazoline-2,4-dione core.

Isatoic anhydride (B1165640) serves as a versatile and common starting material for the synthesis of the quinazoline-2,4-dione scaffold. The reaction of isatoic anhydride with various amines in the presence of a catalyst can lead to the formation of N-substituted quinazoline-2,4-diones. For the synthesis of the parent quinazoline-2,4-dione, isatoic anhydride can be treated with ammonia (B1221849) or a source of ammonia.

Alternative strategies for the synthesis of the quinazoline-2,4-dione core have also been explored. One such method involves the reaction of 2-aminobenzonitrile (B23959) with phosgene (B1210022) or a phosgene equivalent. This reaction proceeds through the formation of an intermediate isocyanate, which then undergoes intramolecular cyclization to yield the desired product.

Regioselective Introduction of the Prop-2-enyl Group at the N1 Position

The introduction of the prop-2-enyl (allyl) group at the N1 position of the quinazoline-2,4-dione ring is a critical step that requires careful control of reaction conditions to ensure regioselectivity.

The most direct method for the synthesis of 1-prop-2-enylquinazoline-2,4-dione is the N-alkylation of the pre-formed quinazoline-2,4-dione core with an allyl halide, such as allyl bromide. This reaction is typically carried out in the presence of a base to deprotonate the nitrogen atom, thereby facilitating nucleophilic attack on the allyl halide.

Commonly used bases for this transformation include potassium carbonate, sodium hydride, and various organic bases. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) often being employed.

Achieving exclusive or high selectivity for N1-allylation over N3-allylation is a significant consideration in the synthesis of this compound. The regiochemical outcome of the alkylation reaction is influenced by several factors, including the nature of the base, the solvent, the reaction temperature, and the presence of any catalysts.

It has been demonstrated that the use of potassium carbonate as the base in a solvent such as DMF at room temperature can provide good yields of the N1-allylated product. In some instances, the use of phase-transfer catalysts has been reported to enhance the rate and selectivity of the N-alkylation reaction. The careful selection of these reaction parameters is essential for maximizing the yield of the desired this compound and minimizing the formation of the N3-isomeric byproduct.

Advanced Functionalization Strategies for this compound Derivatives

The reactivity of the quinazoline-2,4-dione core allows for a wide range of functionalization reactions. While direct functionalization of this compound is not extensively reported, the strategies employed for other quinazoline-2,4-dione derivatives can be extrapolated to this compound. These modifications are typically aimed at exploring structure-activity relationships in drug discovery programs.

Substitution Patterns at N3 and the Quinazoline (B50416) Aromatic Ring

The quinazoline-2,4-dione scaffold offers two primary sites for substitution beyond the N1-position: the N3-position and the aromatic carbocyclic ring (positions 5, 6, 7, and 8).

N3-Substitution: The secondary amine at the N3 position is readily alkylated or acylated under basic conditions. This allows for the introduction of a second point of diversity. For instance, starting with a 1-substituted quinazoline-2,4-dione, reaction with an appropriate alkyl halide in the presence of a base like potassium carbonate can yield 1,3-disubstituted derivatives. This approach has been used to synthesize a variety of compounds with different groups at the N1 and N3 positions.

Aromatic Ring Substitution: Modification of the aromatic ring is typically achieved by starting with a pre-functionalized anthranilic acid derivative. For example, the use of bromo- or methoxy-substituted anthranilic acids in the initial synthesis will result in a quinazoline-2,4-dione ring bearing these substituents. These groups can then be further manipulated. For example, a bromine substituent can serve as a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl, heteroaryl, or amino groups.

Introduction of Diverse Chemical Moieties (e.g., Methoxy, Cyclohexyl)

The introduction of various chemical entities onto the quinazoline-2,4-dione framework is crucial for modulating the physicochemical and pharmacological properties of the resulting molecules.

Methoxy Groups: Methoxy substituents are often introduced on the aromatic ring to influence the electronic properties and metabolic stability of the compound. As mentioned, this is typically achieved by using a methoxy-substituted anthranilic acid as the starting material. For example, 1-methyl-3-[2'-(4'-methoxyphenyl)ethyl]-1H,3H-quinazoline-2,4-dione has been synthesized from the corresponding methoxy-substituted precursor. mdpi.com

Cyclohexyl Groups: The incorporation of alicyclic moieties like a cyclohexyl group can enhance the lipophilicity of a molecule, which can be advantageous for its pharmacokinetic profile. A cyclohexyl group can be introduced at various positions. For instance, N-alkylation of quinazoline-2,4-dione with a cyclohexylmethyl halide would yield a derivative with a cyclohexyl moiety attached to one of the nitrogen atoms.

The following table showcases examples of diverse moieties that have been incorporated into the quinazoline-2,4-dione scaffold, illustrating the chemical space that can be explored.

| Compound ID | N1-Substituent | N3-Substituent | Aromatic Ring Substituent(s) | Reference |

| 1 | Methyl | 2'-Phenylethyl | None | mdpi.com |

| 2 | Methyl | 2'-(4'-Methoxyphenyl)ethyl | None | mdpi.com |

| 3 | H | 2'-(3'-Methoxyphenyl)ethyl | None | mdpi.com |

| 4 | H | 2'-(4'-Methoxyphenyl)ethyl | None | mdpi.com |

| 5 | H | Phenyl | 6,7-Dichloro | nih.gov |

Synthesis of Hybrid Molecules Incorporating Complementary Heterocycles

A powerful strategy in drug design is the creation of hybrid molecules, where the quinazoline-2,4-dione core is linked to other heterocyclic systems known to possess biological activity. This molecular hybridization can lead to compounds with enhanced potency or a dual mode of action.

Various heterocyclic moieties have been appended to the quinazoline-2,4-dione nucleus, often via a linker attached to the N1 or N3 positions. For example, derivatives bearing triazole, oxadiazole, thiadiazole, and oxazole (B20620) rings have been synthesized and evaluated for their biological activities. nih.gov In one approach, a key intermediate, 2,2′-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide), was prepared and subsequently cyclized with different reagents to afford a range of N1,N3-disubstituted quinazoline-2,4-diones bearing heterocyclic rings. nih.gov

Another example involves the synthesis of quinazoline-2,4-dione derivatives linked to a 1,2,4-triazole (B32235) moiety. These hybrids have demonstrated interesting pharmacological profiles. The synthesis often involves the reaction of a halo-acetylated quinazoline-2,4-dione with a substituted triazole.

The table below provides examples of hybrid molecules where the quinazoline-2,4-dione is combined with other heterocycles.

| Compound ID | Heterocycle at N1 | Heterocycle at N3 | Linker | Reference |

| 6 | (5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl | (5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl | Methylene (B1212753) | nih.gov |

| 7 | (5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl | (5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl | Methylene | nih.gov |

| 8 | (5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)methyl | (5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)methyl | Methylene | nih.gov |

Chemical Reactivity and Mechanistic Studies of 1 Prop 2 Enylquinazoline 2,4 Dione

Reactivity Profiles of the Quinazoline-2,4-dione Core

The quinazoline-2,4-dione scaffold is a key structural motif in numerous biologically active compounds. nih.govnih.gov Its reactivity is primarily dictated by the presence of the fused benzene (B151609) and pyrimidine-2,4-dione rings.

Nucleophilic Substitution Reactions

The quinazoline-2,4-dione nucleus can undergo nucleophilic substitution reactions, particularly at the C4 position. The presence of two carbonyl groups withdraws electron density from the aromatic ring, making it susceptible to attack by nucleophiles. For instance, in related 2,4-dichloroquinazoline (B46505) systems, regioselective nucleophilic aromatic substitution (SNAr) is a common synthetic strategy, where amines preferentially attack the C4 position. mdpi.com While direct nucleophilic substitution on the unsubstituted quinazoline-2,4-dione is less common, derivatization at the nitrogen atoms can influence the reactivity of the ring system. nih.govnih.gov For example, alkylation at N1 and N3 can impact the electron density and steric environment of the ring, thereby modulating its susceptibility to nucleophilic attack. nih.gov

Electrophilic Aromatic Substitution Reactions

The benzene ring of the quinazoline-2,4-dione core is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the dione (B5365651) functionality. However, under forcing conditions or with the presence of activating groups on the benzene ring, substitution can occur. Acylation reactions, for instance, have been reported on quinazoline-2,4-diones in the presence of a catalyst like ferric chloride, leading to the introduction of an acyl group at the C6 position. researchgate.net The reaction conditions and the nature of both the quinazoline (B50416) derivative and the electrophile play a crucial role in determining the outcome and yield of the reaction. researchgate.net

Condensation Reactions with Dione Functionality

The dione functionality within the quinazoline-2,4-dione core provides sites for condensation reactions. The nitrogen atoms, particularly N3, can be involved in condensation reactions with various electrophiles. For example, condensation of quinazoline-2,4-dione with aldehydes or other carbonyl-containing compounds can lead to the formation of more complex heterocyclic systems. nih.govacs.org These reactions often proceed via initial nucleophilic attack by the nitrogen atom followed by cyclization. The reactivity can be influenced by the substituents on both the quinazoline ring and the reacting partner.

Transformations and Derivatizations Involving the Prop-2-enyl Group

The prop-2-enyl (allyl) group attached to the N1 position of the quinazoline-2,4-dione is a versatile functional handle that allows for a wide range of chemical transformations. nih.govrsc.org

Olefinic Reactions (e.g., Hydrogenation, Halogenation, Epoxidation)

The double bond of the allyl group is susceptible to a variety of classic olefinic reactions.

Hydrogenation: The double bond can be readily reduced to a single bond through catalytic hydrogenation, converting the prop-2-enyl group into a propyl group. This transformation can be useful for modifying the lipophilicity and conformational flexibility of the molecule.

Halogenation: The addition of halogens such as bromine or chlorine across the double bond can occur, leading to dihalogenated derivatives. These derivatives can serve as intermediates for further functionalization.

Epoxidation: The double bond can be converted to an epoxide ring using peroxy acids. The resulting epoxide is a valuable intermediate that can be opened by various nucleophiles to introduce new functional groups.

Intramolecular and Intermolecular Cycloaddition Reactions (e.g., Diels-Alder, 1,3-dipolar)

The allyl group can participate in various cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic structures.

Diels-Alder Reaction: The allyl group can act as a dienophile in Diels-Alder reactions with suitable dienes. This [4+2] cycloaddition leads to the formation of a six-membered ring fused to the quinazoline system.

1,3-Dipolar Cycloaddition: The allyl group can also undergo 1,3-dipolar cycloaddition reactions with various 1,3-dipoles, such as nitrones or azides. researchgate.netnih.gov For example, the reaction of N-allyl-quinazoline-2,4-diones with nitrones can produce isoxazolidine (B1194047) derivatives. researchgate.net These reactions are often stereoselective and provide access to novel heterocyclic scaffolds with potential biological activity. researchgate.net Palladium-catalyzed [4+1+1] cycloaddition reactions have also been developed for the synthesis of N-substituted quinazoline-2,4-diones. rsc.org

Table 1: Reactivity of the Quinazoline-2,4-dione Core

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Amines (on 2,4-dichloroquinazoline) | 4-Aminoquinazoline derivatives | mdpi.com |

| Electrophilic Aromatic Substitution | Aromatic acid chlorides, FeCl₃·6H₂O | 6-Aroyl-quinazoline-2,4-diones | researchgate.net |

| Condensation | Aromatic o-aminonitriles, DMF, ZnCl₂ | Quinazoline-2,4-diones | nih.gov |

Table 2: Transformations of the Prop-2-enyl Group

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Nitrones | Isoxazolidines | researchgate.net |

| Cycloaddition | o-Aminobenzoic acids, CO, Amines (Pd(II)-catalyzed) | N-Substituted quinazoline-2,4-diones | rsc.org |

Investigating Reaction Pathways and Reaction Kinetics of 1-Prop-2-enylquinazoline-2,4-dione

The chemical behavior of this compound, also known as 1-allyl-quinazoline-2,4-dione, is characterized by the interplay of the quinazoline-2,4-dione core and the reactive allyl group at the N-1 position. Research into its reactivity has unveiled several potential reaction pathways, primarily focusing on the transformations of the versatile allyl moiety. These investigations are crucial for understanding the compound's stability, potential for further functionalization, and for the rational design of new synthetic routes to complex heterocyclic systems.

Cycloaddition Reactions

One of the most explored reaction pathways for N-allyl quinazolinediones is their participation in cycloaddition reactions. The double bond of the allyl group serves as a dienophile or a dipolarophile, enabling the construction of new ring systems fused to the quinazoline core.

A notable example is the 1,3-dipolar cycloaddition of N¹-allyl-N³-benzylquinazoline-2,4-diones with nitrones. Specifically, the reaction of N-benzyl-C-(dibenzyloxyphosphoryl)nitrone with N¹-allyl-N³-benzylquinazoline-2,4-diones has been shown to produce 5-substituted-3-(dibenzyloxyphosphoryl)isoxazolidines. researchgate.net This reaction leads to the formation of a new five-membered heterocyclic ring attached to the quinazoline system. The process typically yields a mixture of cis and trans diastereomers of the resulting isoxazolidine, highlighting the stereochemical aspects of this reaction pathway. researchgate.net

Table 1: 1,3-Dipolar Cycloaddition of N¹-allyl-N³-benzylquinazoline-2,4-diones

| Reactant 1 | Reactant 2 | Product |

| N¹-allyl-N³-benzylquinazoline-2,4-dione | N-benzyl-C-(dibenzyloxyphosphoryl)nitrone | 5-(N³-benzylquinazoline-2,4-dion-1-ylmethyl)-3-(dibenzyloxyphosphoryl)-2-benzylisoxazolidine |

This type of cycloaddition is a powerful tool for creating complex molecular architectures from relatively simple starting materials. The quinazoline-2,4-dione moiety can influence the reactivity of the allyl group and the stereochemical outcome of the reaction.

Transition-Metal Catalyzed Reactions

The allyl group in this compound is an excellent substrate for a variety of transition-metal-catalyzed reactions. These reactions offer a versatile platform for C-C and C-heteroatom bond formation, significantly expanding the synthetic utility of this scaffold. While specific studies on this compound are not extensively documented in this context, the reactivity can be inferred from studies on similar N-allyl heterocyclic compounds and the well-established field of transition-metal catalysis. mdpi.comnih.gov

Potential transition-metal-catalyzed reactions include:

Heck Coupling: The palladium-catalyzed reaction of the allyl group with aryl or vinyl halides could be employed to introduce new substituents at the terminal carbon of the allyl chain. nih.gov

Allylic Alkylation: In the presence of a suitable palladium or other transition metal catalyst, the allyl group can be activated for nucleophilic attack, allowing for the introduction of a wide range of alkyl groups. researchgate.net

Hydroformylation: The rhodium- or cobalt-catalyzed addition of a formyl group and a hydrogen atom across the double bond would lead to the formation of an aldehyde, which can be further transformed.

The choice of catalyst, ligands, and reaction conditions would be critical in controlling the regioselectivity and stereoselectivity of these transformations. Mechanistic studies on related systems suggest that these reactions typically proceed through the formation of a π-allyl metal complex intermediate. researchgate.net

Reaction Kinetics

Detailed kinetic studies, including the determination of rate constants, activation energies, and reaction orders for the reactions of this compound, are not extensively reported in the scientific literature. However, general principles of chemical kinetics can be applied to understand the factors that would influence the rates of its reactions.

For the 1,3-dipolar cycloaddition reactions , the kinetics would be influenced by:

Concentration of Reactants: The rate would be expected to be dependent on the concentrations of both the N-allyl quinazolinedione and the dipole.

Solvent Polarity: The polarity of the solvent can affect the stability of the transition state, thereby influencing the reaction rate.

Temperature: As with most chemical reactions, an increase in temperature would generally lead to an increase in the reaction rate, following the Arrhenius equation.

For transition-metal-catalyzed reactions , the kinetics are often more complex and can be influenced by:

Catalyst Concentration and Nature: The rate is typically proportional to the concentration of the active catalyst. The choice of metal and ligands has a profound effect on the catalytic activity.

Substrate Concentration: The reaction order with respect to the substrate can vary depending on the specific mechanism.

Temperature and Pressure: These parameters can significantly affect the rate of catalyst activation, substrate binding, and product formation.

The investigation of reaction kinetics provides valuable insights into the reaction mechanism, allowing for the optimization of reaction conditions to achieve higher yields and selectivity. Future research focusing on the quantitative aspects of the reactivity of this compound would be highly beneficial for its application in synthetic organic chemistry.

Spectroscopic and Advanced Structural Elucidation of 1 Prop 2 Enylquinazoline 2,4 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a precise map of the proton and carbon environments within the molecule.

The ¹H NMR spectrum of 1-Prop-2-enylquinazoline-2,4-dione is expected to show distinct signals corresponding to the protons of the quinazoline (B50416) core and the N1-substituted allyl group. The aromatic region would display signals for the four protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns determined by their relative positions. For the parent quinazoline-2,4(1H,3H)-dione, these aromatic protons typically appear between δ 7.20 and 8.00 ppm. semanticscholar.orgacs.org The proton at the C5 position, being adjacent to the C4-carbonyl, is often the most downfield of the aromatic signals. A broad singlet for the remaining N-H proton at the 3-position is also anticipated, likely appearing far downfield. semanticscholar.org

The allyl group introduces three unique proton environments:

A doublet for the two methylene (B1212753) protons (-N-CH₂-) attached to the N1 atom.

A multiplet for the methine proton (-CH=).

Two distinct signals for the terminal vinyl protons (=CH₂), which are diastereotopic.

The following table outlines the predicted chemical shifts and multiplicities for the protons of this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~8.0 | Doublet of doublets (dd) | |

| H-7 | ~7.8 | Triplet of doublets (td) | |

| H-6 | ~7.3 | Triplet of doublets (td) | |

| H-8 | ~7.4 | Doublet (d) | |

| N3-H | >11.0 | Broad Singlet (br s) | |

| N1-CH₂ | ~4.5-4.8 | Doublet (d) | ~5-6 |

| -CH= | ~5.8-6.0 | Multiplet (m) | |

| =CH₂ (cis) | ~5.1-5.3 | Doublet of triplets (dt) | ~10, ~1.5 |

| =CH₂ (trans) | ~5.1-5.3 | Doublet of triplets (dt) | ~17, ~1.5 |

The ¹³C NMR spectrum provides a count of all unique carbon atoms in the molecule. For this compound, eleven distinct signals are expected. The two carbonyl carbons (C2 and C4) are the most deshielded, appearing significantly downfield. For the parent quinazoline-2,4(1H,3H)-dione, these signals are found at approximately δ 150.4 (C2) and δ 163.0 (C4) ppm. acs.org The six aromatic carbons of the quinazoline ring would produce signals in the typical aromatic region (δ 114-142 ppm). acs.org The three carbons of the allyl group would be observed in the aliphatic and olefinic regions of the spectrum.

The predicted ¹³C NMR chemical shifts are summarized in the table below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-4 | ~162 |

| C-8a | ~141 |

| C-4a | ~115 |

| C-5 | ~128 |

| C-6 | ~123 |

| C-7 | ~135 |

| C-8 | ~115 |

| N1-CH₂ | ~43-45 |

| -CH= | ~132 |

| =CH₂ | ~118 |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, COSY would show cross-peaks between adjacent aromatic protons (e.g., H-5 with H-6, H-6 with H-7, H-7 with H-8). Crucially, it would also map the connectivity within the allyl group, showing correlations between the N1-CH₂ protons and the -CH= proton, and between the -CH= proton and the terminal =CH₂ protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). sdsu.edu This technique would definitively link each proton signal to its corresponding carbon signal, for example, confirming the assignments of the (H-5, C-5), (H-6, C-6), (N1-CH₂, C-allyl), and other C-H pairs. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is particularly powerful for connecting different fragments of the molecule. Key HMBC correlations expected for this structure include:

A cross-peak between the N1-CH₂ protons and the C-2 and C-8a carbons, confirming the attachment of the allyl group at the N1 position.

Correlations from the H-5 proton to the C-4 and C-4a carbons.

Correlations from the H-8 proton to the C-8a and C-4a carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. A key expected NOESY correlation would be between the N1-CH₂ protons and the H-8 proton of the quinazoline ring, which would provide further confirmation of the N1 substitution and information about the molecule's preferred conformation.

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be dominated by strong absorptions from its carbonyl and amine groups. For similar quinazoline-2,4-dione derivatives, two distinct C=O stretching bands are observed in the region of 1735-1630 cm⁻¹. nih.gov The N-H group at the 3-position would give rise to a stretching vibration, typically around 3200 cm⁻¹. nih.gov The allyl group would introduce characteristic bands for C=C stretching and vinyl C-H stretching.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | ~3200 |

| C-H (Aromatic) | Stretching | ~3100-3000 |

| C-H (Alkenyl) | Stretching | ~3080-3020 |

| C=O (Amide) | Asymmetric & Symmetric Stretching | ~1710 and ~1650 |

| C=C (Aromatic) | Stretching | ~1600, ~1480 |

| C=C (Alkene) | Stretching | ~1640 |

| C-H (Alkenyl) | Out-of-plane Bending | ~990, ~910 |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. A theoretical and experimental study on the parent quinazolin-2,4-dione assigned the main bands in its Raman spectrum to vibrations of the benzene ring and skeletal vibrations of the entire molecule. researchgate.net A notable band for the carbonyl groups was also identified. researchgate.net For this compound, the spectrum would be characterized by these core vibrations, with the addition of a prominent band for the C=C stretching of the allyl group, which is expected to be strong in the Raman spectrum due to the polarizability of the double bond.

| Functional Group/ Moiety | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Benzene Ring | Ring Breathing/Deformation | ~1600 |

| C=C (Alkene) | Stretching | ~1645 |

| C=O (Amide) | Stretching | ~1710, ~1650 |

| Quinazoline Skeleton | Skeletal Vibrations | Multiple bands |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular formula of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. However, specific HRMS data for this compound is not available in the reviewed literature. For a related compound, 7-methoxy-2-phenylquinazolin-4(3H)-one, the high-resolution mass was reported as [M+H]+ calcd for C15H12N2O2: 253.0972, found: 253.0977.

Tandem Mass Spectrometry (MS/MS) would provide detailed structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. This would help to confirm the connectivity of the atoms, including the location of the allyl group on the quinazoline-2,4-dione core. The fragmentation pattern would be characteristic of the molecule, showing losses of specific neutral fragments from the precursor ion. No experimental MS/MS fragmentation data for this compound has been found in the searched literature.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

UV-Visible and fluorescence spectroscopy are used to study the electronic transitions and photophysical properties of molecules.

The UV-Vis absorption spectrum of a quinazoline-2,4-dione derivative is characterized by absorption bands in the UV region, corresponding to π-π* and n-π* electronic transitions within the aromatic and heterocyclic ring systems. The position and intensity of these bands can be influenced by the nature and position of substituents. For the parent quinazoline-2,4(1H,3H)-dione, the electronic absorption spectrum would show characteristic peaks, but specific data for the 1-allyl derivative, including its molar absorptivity, is not documented in the available resources.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many quinazoline derivatives are known to be fluorescent, and their emission spectra can provide further insights into their electronic structure. The fluorescence properties, including the quantum yield and lifetime, of this compound have not been reported.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A crystal structure of this compound would reveal precise bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also provide information about the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

While the crystal structure of the unsubstituted quinazoline-2,4(1H,3H)-dione has been reported, showing a monoclinic crystal system with specific unit cell dimensions, no such data is available for the 1-prop-2-enyl derivative. The presence of the allyl group would likely influence the crystal packing and intermolecular interactions compared to the parent compound.

Structure Activity Relationship Sar Investigations of 1 Prop 2 Enylquinazoline 2,4 Dione Derivatives

Elucidating the Influence of the N1-Prop-2-enyl Moiety on Biological Activity

The substituent at the N1 position of the quinazoline-2,4-dione scaffold plays a significant role in modulating the biological activity of these compounds. The introduction of a prop-2-enyl (allyl) group at this position has been shown to be a key determinant for various pharmacological effects.

Research into a series of quinoxaline-2,3-dione derivatives, a structurally related scaffold, has highlighted the importance of the N1-substituent for achieving affinity at kainate receptors. Molecular modeling and docking studies of these compounds were conducted to understand how the N1-substituent influences protein-ligand interactions. nih.gov While this study does not directly investigate 1-prop-2-enylquinazoline-2,4-dione, it underscores the general principle that modifications at the N1 position are crucial for receptor binding and activity.

In a study focused on quinazoline-2,4-dione derivatives as HPPD inhibitors, 3D-QSAR models indicated that the steric and electrostatic properties of substituents at the R1 position (analogous to N1) are favorable for enhanced biological activity. nih.gov Specifically, smaller and negatively charged electrostatic substitutions were found to be beneficial. While not explicitly an allyl group, this finding suggests that the electronic and spatial characteristics of the N1-substituent are critical.

Furthermore, studies on other heterocyclic systems, such as pyrazoles, have demonstrated that the nature of the N1-substituent is a key factor in chiral recognition and separation, indicating its significant influence on the molecule's three-dimensional structure and interactions with its environment. nih.govresearchgate.net

While direct comparative studies isolating the specific contribution of the N1-prop-2-enyl group against a wide range of other N1-substituents on a single biological target are not extensively documented in the provided results, the collective evidence suggests that the size, shape, and electronic nature of the N1-substituent are pivotal for activity. The prop-2-enyl group, with its specific steric bulk, flexibility, and potential for π-π interactions, likely contributes to a favorable binding profile for certain biological targets.

Systemic Analysis of Substituent Effects at N3 and Peripheral Positions of the Quinazoline (B50416) Scaffold

The biological activity of this compound is not solely dictated by the N1-allyl group but is also significantly influenced by substituents at the N3 position and on the fused benzene (B151609) ring. SAR studies have revealed that modifications at these positions can dramatically alter potency and selectivity. mdpi.com

Substitutions at the N3 Position:

The N3 position of the quinazoline-2,4-dione core is a common site for modification. The introduction of various moieties at this position can lead to a wide spectrum of biological activities. For instance, the incorporation of different heterocyclic rings at the N3 position has been shown to be essential for the antimicrobial activity of 1,3-disubstituted quinazoline derivatives. nih.gov

In a study on quinazolinone derivatives as 5-HT7 receptor ligands, a library of compounds was synthesized with diverse substituents at multiple positions, including N3. nih.gov This highlights the common strategy of exploring the chemical space around the quinazoline scaffold to optimize biological activity.

Substitutions at the Benzene Ring:

The peripheral positions of the quinazoline scaffold (C5, C6, C7, and C8) also present opportunities for structural modification to enhance biological activity. Studies on quinazoline derivatives have shown that substitutions at positions 6 and 8 are particularly significant for various pharmacological effects. mdpi.com

For instance, in the development of quinazoline derivatives as inhibitors of FGFR4 for osteosarcoma, modifications on the benzene ring were a key part of the design strategy. nih.gov Similarly, in the context of quinoxaline-2,3-dione derivatives as kainate receptor antagonists, substitutions at the 6 and 7 positions were investigated to understand their impact on affinity and selectivity. nih.gov

The following table summarizes the observed effects of substitutions at various positions on the quinazoline scaffold based on different studies.

| Position | Type of Substituent | Observed Effect on Biological Activity | Reference |

| N3 | Heterocyclic moieties | Essential for antimicrobial activity. | nih.gov |

| C6, C8 | Various | Significant for diverse pharmacological activities. | mdpi.com |

| C6, C7 | Various | Influences affinity and selectivity of kainate receptor antagonists. | nih.gov |

Conformational Analysis and its Correlation with Biological Potency and Selectivity

The conformation of the quinazoline ring system itself can be influenced by its substituents. Tautomeric shifts, such as the lactam-lactim equilibrium in quinazolin-4-ones, can be affected by the nature of the substituents at positions 2 and 3, which in turn can alter the reactivity and biological properties of the molecule. mdpi.com

The N1-prop-2-enyl group introduces additional conformational flexibility. The rotation around the N1-Cα bond of the allyl group can lead to different spatial orientations of the vinyl moiety relative to the quinazoline ring system. These different conformers can have distinct energy levels and may interact differently with a receptor's binding site. While specific studies on the rotational barriers of the N1-allyl group in this compound were not found, the principles of conformational analysis of substituted ethanes and other small molecules suggest that steric and electronic effects will govern the preferred conformations.

Molecular modeling and docking studies are powerful tools to investigate the preferred conformations of ligands within a receptor's active site. For quinoxaline-2,3-dione derivatives, molecular modeling helped to understand the impact of the N1-substituent on forming additional protein-ligand interactions. nih.gov Such computational approaches can be applied to this compound to predict its binding mode and identify the key conformational features required for activity.

Stereochemical Implications for Receptor Binding and Efficacy

Stereochemistry is a fundamental aspect of drug design, as different stereoisomers of a chiral molecule can exhibit significantly different pharmacological activities. The introduction of chiral centers into the this compound scaffold can have profound implications for receptor binding and efficacy.

Chirality can be introduced into the quinazoline scaffold itself or through its substituents. For example, a highly stereoselective synthesis of 2,3-disubstituted 3H-quinazoline-4-one derivatives has been developed, yielding enantiomerically pure compounds. nih.gov This demonstrates that it is feasible to create chiral quinazolinone derivatives for biological evaluation.

The separation of chiral compounds is crucial for studying the biological activities of individual enantiomers. Methods for the chiral separation of quinolones, a related class of heterocyclic compounds, have been reviewed, highlighting the importance of obtaining enantiomerically pure compounds for preclinical and clinical trials. nih.gov Similar techniques could be applied to chiral derivatives of this compound.

The differential binding of enantiomers to their biological targets is a well-established phenomenon. For instance, in the context of marine guanidine (B92328) alkaloids, it was presumed that the racemic nature of synthetic compounds might account for differences in biological activity compared to their optically pure natural counterparts. mdpi.com This underscores the importance of considering stereochemistry in SAR studies.

While specific studies on the stereochemical implications of this compound were not identified in the provided search results, the general principles of stereopharmacology suggest that if a chiral center were introduced, the resulting enantiomers would likely exhibit different affinities and efficacies at their biological target due to the three-dimensional nature of receptor binding sites.

Pharmacophore Mapping and Identification of Key Structural Features for Desired Activity

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This approach is invaluable for understanding SAR and for designing new, more potent ligands.

Several pharmacophore modeling and 3D-QSAR studies have been conducted on quinazoline and quinazolinone derivatives to elucidate the key structural features required for their activity as inhibitors of various enzymes and receptors. nih.govrsc.orgeurekaselect.com These studies typically identify a combination of hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings as critical pharmacophoric features.

For example, a 3D-QSAR study on quinazoline-2,4-diones as HPPD inhibitors revealed the importance of steric and electrostatic properties at different positions of the scaffold. nih.gov The resulting contour maps provide a visual representation of the regions where bulky or electron-donating/withdrawing groups are favored or disfavored, thus guiding the design of new inhibitors.

A pharmacophore model for VEGFR-2 inhibitors based on 2-(quinazolin-4-ylamino)- nih.govrsc.orgbenzoquinone derivatives identified a five-point pharmacophore. The QSAR model suggested that hydrophobic character, hydrogen bond donating groups, and electron-withdrawing groups are crucial for inhibitory activity. eurekaselect.com

While a specific pharmacophore model for this compound has not been reported in the provided results, the general pharmacophoric features identified for the broader class of quinazoline derivatives can provide a starting point for understanding its SAR. A hypothetical pharmacophore for this compound would likely include:

Hydrogen bond acceptors: The two carbonyl oxygens at positions 2 and 4.

Aromatic ring: The fused benzene ring.

Hydrophobic feature: The prop-2-enyl group at the N1 position.

Biological Activity Profiling and Mechanistic Elucidation of 1 Prop 2 Enylquinazoline 2,4 Dione

Exploration of Diverse Biological Activities within the Quinazoline-2,4-dione Class

The versatility of the quinazoline-2,4-dione core has spurred extensive research, revealing a wide array of biological activities. nih.govnih.gov This structural framework is a key component in numerous therapeutic agents, highlighting its significance in drug discovery and development. nih.gov

Antimicrobial Investigations (e.g., Antibacterial, Antifungal)

Quinazoline-2,4-dione derivatives have demonstrated notable potential as antimicrobial agents, with studies showcasing their efficacy against a range of bacterial and fungal pathogens. nih.govresearchgate.net The antimicrobial activity is often attributed to the inhibition of essential microbial enzymes like DNA gyrase and dihydrofolate reductase. nih.govrsc.org

Researchers have synthesized various series of these compounds and evaluated their activity. For instance, certain novel quinazoline-2,4(1H,3H)-dione derivatives have shown moderate to broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Specific substitutions on the quinazoline-2,4-dione backbone have been found to significantly influence the antimicrobial potency. For example, the incorporation of oxadiazole and thiadiazole moieties at the 1- and 3-positions has resulted in compounds with effective inhibitory action against Staphylococcus aureus and Candida albicans. nih.gov Furthermore, some derivatives have exhibited promising activity against Escherichia coli and Pseudomonas aeruginosa. rsc.orgbiomedpharmajournal.org

One study highlighted that derivatives with a triazole moiety showed moderate activity against Staphylococcus aureus and specific, potent activity against Escherichia coli. nih.gov Another investigation found that compounds incorporating eight-membered nitrogen-heterocycles displayed strong bactericidal effects against Staphylococcus aureus and Staphylococcus haemolyticus. nih.gov The mechanism of action for some of these derivatives is believed to be similar to fluoroquinolones, involving the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov

Here is a summary of the antimicrobial activity of selected quinazoline-2,4-dione derivatives:

| Compound Type | Target Organism(s) | Observed Activity | Reference(s) |

| Quinazoline-2,4-dione with triazole moieties | Staphylococcus aureus, Escherichia coli | Moderate to potent inhibition | nih.gov |

| Quinazoline-2,4-dione with oxadiazole/thiadiazole | Staphylococcus aureus, Candida albicans | Moderate activity | nih.gov |

| Quinazoline-2,4-dione with 8-membered heterocycles | Staphylococcus aureus, Staphylococcus haemolyticus | Strong bactericidal effect | nih.gov |

| Quinazoline-2,4-dione with acylthiourea and pyrazole (B372694)/oxazole (B20620) | Gram-positive and Gram-negative bacteria | Good antibacterial activity | rsc.org |

| 2,3,6-trisubstituted Quinazolin-4-ones | E. coli, P. aeruginosa, A. niger, C. albicans | Excellent activity for specific derivatives | biomedpharmajournal.org |

Antimalarial Efficacy Studies

The emergence of drug-resistant malaria parasites necessitates the development of new therapeutic agents. nih.gov The quinazoline (B50416) scaffold, including quinazoline-2,4-diones, has been investigated for its antimalarial potential. nih.govfrontiersin.org These compounds are explored as potential inhibitors of parasitic enzymes crucial for their survival.

One approach has been the design of quinazolin-2,4-dione derivatives targeting the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (pfDHODH), an essential enzyme for pyrimidine (B1678525) biosynthesis in the parasite. frontiersin.org Molecular docking studies have been employed to identify derivatives with high binding affinity to this target. frontiersin.org

Furthermore, the structural features of febrifugine, a natural product with antimalarial properties containing a quinazolinone moiety, have inspired the synthesis of new quinazolin-4-one derivatives. nih.gov Research has shown that the 4-quinazolinone moiety is crucial for antimalarial activity, and modifications at various positions of the ring can influence the efficacy against Plasmodium berghei in mice. nih.gov

Research into Anticancer Potential and Antitumor Mechanisms

Quinazoline derivatives are a well-established class of anticancer agents, with several approved drugs targeting key signaling pathways in cancer cells. nih.gov The quinazoline-2,4-dione scaffold has been a focus of extensive research for developing novel antitumor agents. nih.govresearchgate.net

The anticancer activity of these compounds is often linked to the inhibition of protein kinases, such as epidermal growth factor receptor (EGFR), which are frequently overexpressed or mutated in cancer cells. nih.gov Additionally, inhibition of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme involved in DNA repair, is another promising anticancer strategy pursued with quinazoline-2,4-dione derivatives. nih.govacs.orgnih.gov

Numerous studies have reported the synthesis and cytotoxic evaluation of quinazoline-2,4-dione derivatives against various human cancer cell lines, including HepG2 (liver), HCT-116 (colon), and MCF-7 (breast). researchgate.net For instance, certain 1-benzylquinazoline-2,4(1H,3H)-dione derivatives have demonstrated potent cytotoxic effects. researchgate.net Structure-activity relationship studies have indicated that substitutions at different positions of the quinazoline ring can significantly impact anticancer activity. researchgate.netresearchgate.net

The following table summarizes the anticancer activity of some quinazoline-2,4-dione derivatives:

| Compound Type | Cancer Cell Line(s) | Mechanism of Action (if known) | Reference(s) |

| 1-Benzylquinazoline-2,4(1H,3H)-diones | HepG2, HCT-116, MCF-7 | Cytotoxicity | researchgate.net |

| Quinazoline-2,4(1H,3H)-dione derivatives | Not specified | PARP-1 inhibition | nih.govnih.gov |

| Quinazolinone Schiff base derivatives | MCF-7, MDA-MB-231 | Cytotoxicity | nih.gov |

| Quinazoline-2,4(1H,3H)-dione with piperizinone | BRCA-1 deficient breast cancer, PTEN-deficient prostate cancer | PARP-1/2 inhibition | acs.org |

| C-2 and N-3 disubstituted quinazolin-4(3H)-ones | Hela, A549 | Anti-proliferation | researchgate.net |

Antidiabetic Activity and Metabolic Pathway Modulation

The quinazoline-2,4-dione scaffold has also been explored for its potential in managing diabetes. acs.org One of the key therapeutic targets for type 2 diabetes is the inhibition of α-glucosidase, an enzyme responsible for the breakdown of carbohydrates into glucose.

Research has focused on designing and synthesizing quinazolin-4(3H)-one derivatives as α-glucosidase inhibitors. researchgate.net Certain derivatives have shown significantly stronger inhibition of α-glucosidase compared to the standard drug acarbose, with a competitive mode of inhibition. researchgate.net Molecular docking studies have further elucidated the interactions between these potent derivatives and the active site of the α-glucosidase enzyme. researchgate.net

Anti-inflammatory, Antioxidant, and Other Pharmacological Research

The quinazoline-2,4-dione core has been associated with a variety of other pharmacological activities, including anti-inflammatory and antioxidant effects. nih.govnih.gov

Anti-inflammatory Activity: Several quinazolinone derivatives have been synthesized and evaluated for their anti-inflammatory properties. fabad.org.trmdpi.com Some compounds have demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema models in rats, with efficacy comparable to or even exceeding that of standard drugs like phenylbutazone (B1037) and diclofenac (B195802) sodium. fabad.org.trmdpi.com The mechanism of action for some of these derivatives involves the inhibition of Na+/H+ exchanger-1 (NHE-1) and the suppression of macrophage activation. nih.gov

Antioxidant Activity: The antioxidant potential of quinazolin-4-one derivatives has also been investigated. mdpi.comresearchgate.netnih.gov By linking the quinazolin-4-one scaffold with polyphenolic compounds, researchers have developed hybrid molecules with significant radical scavenging and metal-chelating properties. nih.govmdpi.com The number and position of hydroxyl groups on the phenolic substituents have been shown to be crucial for the antioxidant activity. mdpi.comresearchgate.net

Identification and Characterization of Specific Molecular Targets

A key aspect of understanding the diverse biological activities of quinazoline-2,4-diones is the identification of their specific molecular targets. This knowledge is crucial for rational drug design and for elucidating their mechanisms of action.

As discussed in the preceding sections, several molecular targets have been identified for this class of compounds:

Bacterial Enzymes: DNA gyrase and topoisomerase IV are key targets for the antibacterial activity of quinazoline-2,4-dione derivatives, mimicking the action of fluoroquinolones. nih.govrsc.org Dihydrofolate reductase is another microbial enzyme inhibited by these compounds. nih.gov

Plasmodium falciparum Enzymes: Dihydroorotate dehydrogenase (pfDHODH) is a validated target for the development of antimalarial quinazoline-2,4-diones. frontiersin.org

Cancer-Related Proteins:

Protein Kinases: Epidermal growth factor receptor (EGFR) is a primary target for many anticancer quinazoline derivatives. nih.gov

Poly(ADP-ribose)polymerase (PARP): PARP-1 and PARP-2 are significant targets for inducing synthetic lethality in cancers with DNA repair deficiencies. nih.govacs.orgnih.govnih.govacs.org

Tubulin: Some quinazoline derivatives have been shown to inhibit tubulin polymerization, a mechanism shared by several established anticancer drugs. nih.gov

Enzymes in Metabolic Pathways: α-Glucosidase is a target for the antidiabetic activity of quinazolin-4-one derivatives. researchgate.net

Ion Exchangers and Receptors: The Na+/H+ exchanger-1 (NHE-1) has been identified as a target for the anti-inflammatory and other pharmacological effects of certain quinazoline-2,4-dione derivatives. nih.gov Additionally, specific derivatives have been developed as ligands for the sphingosine-1-phosphate receptor 2 (S1PR2). nih.gov

Fungal Enzymes: Chitin synthase has been explored as a target for the antifungal activity of quinazoline-2,4-diones. nih.gov

The ability of the quinazoline-2,4-dione scaffold to interact with such a diverse range of biological targets underscores its importance as a privileged structure in medicinal chemistry and provides a strong foundation for the future development of novel therapeutic agents.

Enzyme Inhibition Studies

Quinazoline-2,4-dione derivatives have been identified as potent inhibitors of several key enzymes involved in microbial and cancer cell proliferation.

DNA Gyrase and Topoisomerase IV:

Bacterial DNA gyrase and topoisomerase IV are essential enzymes that regulate DNA topology and are validated targets for antibacterial agents. Several quinazoline-2,4-dione derivatives have been investigated as inhibitors of these enzymes. These compounds are often designed as fluoroquinolone-like inhibitors and have shown activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, certain 3-aminoquinazolinedione derivatives exhibit potent inhibitory activity against the gyrase and topoisomerase IV of Streptococcus pneumoniae. nih.gov The mechanism of action involves the stabilization of the enzyme-DNA cleavage complex, which ultimately leads to bacterial cell death. nih.govnih.gov

A study on quinazoline-2,4-dione derivatives as potential antibacterial agents reported that these compounds act as inhibitors of bacterial gyrase and DNA topoisomerase IV. nih.gov Molecular docking studies of newly synthesized quinazolin-2,4-dione derivatives incorporating pyrazole and/or oxazole moieties have shown favorable interactions with the DNA gyrase enzyme. rsc.orgnih.gov

| Compound/Derivative | Target Enzyme | Activity | Reference |

| 3-Aminoquinazolinedione derivatives | DNA Gyrase, Topoisomerase IV (S. pneumoniae) | Potent inhibitors | nih.gov |

| Quinazoline-2,4-dione derivatives | DNA Gyrase, Topoisomerase IV | Fluoroquinolone-like inhibitors | nih.gov |

| Quinazolin-2,4-dione-pyrazole/oxazole hybrids | DNA Gyrase | Favorable binding in docking studies | rsc.orgnih.gov |

Dihydroorotate Dehydrogenase (DHODH):

While direct inhibition of dihydroorotate dehydrogenase by 1-prop-2-enylquinazoline-2,4-dione has not been reported, other quinoline (B57606) derivatives have been explored as inhibitors of this enzyme, which is crucial for pyrimidine biosynthesis. osti.gov Given the structural similarities, this represents a potential area for future investigation for quinazoline-2,4-dione scaffolds. Some quinazolinone derivatives have been designed and evaluated as inhibitors of dihydrofolate reductase (DHFR), another key enzyme in nucleotide synthesis, suggesting a broader potential for this class of compounds to interfere with metabolic pathways. nih.gov

Receptor Modulation Studies

The versatility of the quinazoline-2,4-dione scaffold extends to its ability to modulate various cell surface and nuclear receptors.

Sphingosine-1-Phosphate (S1P) Receptors:

A series of quinazoline-2,4-dione compounds have been synthesized and evaluated as ligands for sphingosine-1-phosphate receptor 2 (S1PR2). nih.govnih.gov S1P receptors are G protein-coupled receptors that play critical roles in the immune and nervous systems. wikipedia.org Several of these derivatives have demonstrated high binding potency and selectivity for S1PR2 over other S1P receptor subtypes. nih.govnih.gov This selective modulation suggests potential therapeutic applications in conditions where S1PR2 signaling is dysregulated.

| Compound Class | Target Receptor | Key Findings | Reference |

| Quinazoline-2,4-dione derivatives | Sphingosine-1-Phosphate Receptor 2 (S1PR2) | High binding potency and selectivity | nih.govnih.gov |

PPARγ Receptors:

Thiazolidinediones are a well-known class of drugs that act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism. researchgate.net While direct data on this compound is unavailable, the structural relationship between quinazolinediones and thiazolidinediones suggests that PPARγ could be a potential target for this class of compounds, warranting further investigation.

Cannabinoid Receptors:

Recent studies have focused on the development of quinazoline-2,4(1H,3H)-diones as agonists for the cannabinoid receptor type 2 (CB2). nih.govnih.gov The CB2 receptor is primarily expressed in the immune system and is a target for treating inflammatory and pain-related conditions without the psychoactive effects associated with CB1 receptor activation. Researchers have successfully designed and synthesized novel quinazoline/pyrimidine-2,4(1H,3H)-diones with high CB2 agonist potency and selectivity. nih.govnih.gov

Protein-Protein Interaction Modulators

The ability to modulate protein-protein interactions (PPIs) is an emerging area in drug discovery. While specific examples of this compound as a PPI modulator are not documented, the quinazoline scaffold is present in molecules designed to interfere with such interactions. For example, inhibitors of the interaction between p53 and MDM2, a critical PPI in cancer, have been developed based on different heterocyclic scaffolds. The diverse substitution patterns possible on the quinazoline-2,4-dione ring system make it a plausible candidate for the design of novel PPI modulators.

Unraveling the Cellular and Molecular Mechanisms of Action

The biological effects of quinazoline-2,4-dione derivatives are underpinned by their influence on various cellular and molecular processes, including signal transduction, gene expression, apoptosis, and cell cycle progression.

Signal Transduction Pathway Interventions

Quinazoline derivatives are well-documented for their interference with signal transduction pathways, particularly those driven by tyrosine kinases. For instance, some 2,4-disubstituted quinazoline derivatives have been shown to target the EGFR-PI3K signaling pathway in cancer cells. nih.gov The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition is a key strategy in cancer therapy. Novel 2,3-dihydroimidazo[1,2-c]quinazoline derivatives have also been developed as inhibitors of phosphatidylinositol-3-kinase (PI3K). google.com

Gene Expression Regulation Studies

The modulation of signal transduction pathways by quinazoline derivatives invariably leads to changes in gene expression. For example, by inhibiting pathways like PI3K/Akt, these compounds can alter the expression of genes involved in cell survival, proliferation, and apoptosis. While direct studies on gene expression regulation by this compound are not available, this is a likely consequence of its potential biological activities.

Apoptosis and Cell Cycle Modulation Research

A significant body of research has demonstrated the ability of quinazoline and quinazolinone derivatives to induce apoptosis and modulate the cell cycle in cancer cells.

One study revealed that a novel quinazoline derivative, 04NB-03, induces cell cycle arrest at the G2/M phase and triggers apoptosis in hepatocellular carcinoma cells in a manner dependent on the accumulation of reactive oxygen species (ROS). nih.gov Another quinazolinone derivative was found to induce cytochrome c-dependent apoptosis and autophagy in human leukemia cells. doaj.org Furthermore, certain S-alkylated quinazolin-4(3H)-ones have been shown to arrest the cell cycle at the G1 phase and induce significant apoptosis in colon cancer cells. nih.gov Some quinazolinone-based derivatives designed as DHFR inhibitors have also been found to cause cell cycle arrest, primarily in the S phase, and to significantly increase the rate of apoptosis. nih.gov

| Derivative Type | Cell Line | Effect | Reference |

| Quinazoline derivative 04NB-03 | Hepatocellular carcinoma | G2/M phase arrest, Apoptosis | nih.gov |

| Quinazolinone derivative | Human leukemia MOLT-4 | Cytochrome c-dependent apoptosis, Autophagy | doaj.org |

| S-Alkylated quinazolin-4(3H)-ones | Colon cancer (HCT-116) | G1 phase arrest, Apoptosis | nih.gov |

| Quinazolinone-based DHFR inhibitors | Leukemia (CCRF-CEM) | S phase arrest, Apoptosis | nih.gov |

Computational and in Silico Approaches for 1 Prop 2 Enylquinazoline 2,4 Dione Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of drug discovery, it is employed to forecast the binding mode of a ligand, such as 1-prop-2-enylquinazoline-2,4-dione, to the active site of a target protein. This method is instrumental in understanding the intermolecular interactions that govern the ligand-protein recognition process.

The procedure involves the use of scoring functions to estimate the binding affinity, with lower binding energy values typically indicating a more stable complex. For this compound, molecular docking studies can be performed against a variety of biological targets to identify potential therapeutic applications. For instance, quinazoline-2,4-dione derivatives have been investigated as inhibitors of enzymes like Plasmodium falciparum Dihydroorotate (B8406146) Dehydrogenase (pfDHODH), a target for antimalarial drugs. nih.gov

A hypothetical molecular docking study of this compound against a target protein might yield results as detailed in the table below. The binding energy, along with the specific amino acid residues involved in hydrogen bonding and other interactions, provides a detailed picture of the binding mode.

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| Target X | -8.5 | TYR250, SER190 | Hydrogen Bond |

| PHE340 | π-π Stacking | ||

| Target Y | -7.2 | LYS88, ASN120 | Hydrogen Bond |

| VAL150 | Hydrophobic |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Following molecular docking, molecular dynamics (MD) simulations can be employed to provide a more dynamic and realistic representation of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, offering insights into the conformational stability of the complex and the dynamics of the binding process.

For this compound, an MD simulation would involve placing the docked complex in a simulated physiological environment (water, ions, etc.) and observing its behavior over a set period, typically nanoseconds. Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. Such simulations are crucial for validating the docking poses and understanding the fine details of the interaction that are not captured by static docking. Recent studies on similar heterocyclic compounds have utilized MD simulations to confirm the stability of ligand-protein complexes. nih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of a molecule. These calculations can provide valuable information about the electronic structure, reactivity, and spectroscopic properties of this compound.

By calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, one can infer the molecule's ability to donate or accept electrons, which is crucial for its reactivity and interaction with biological targets. Furthermore, DFT can be used to predict spectroscopic properties like infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the structural confirmation of the synthesized compound.

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| Energy Gap (HOMO-LUMO) | 4.4 eV |

| Dipole Moment | 3.5 D |

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are correlated with activity, a QSAR model can be developed to predict the activity of new, untested compounds.

For this compound, a QSAR study would involve synthesizing and testing a series of its derivatives with varying substituents. The biological activity data, along with calculated molecular descriptors, would then be used to build a predictive model. Such models are invaluable for guiding the design of more potent analogs. Studies on quinazoline-2,4-diones have successfully employed QSAR to identify key structural features for their activity as inhibitors of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov

Virtual Screening and Ligand-Based Drug Design Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov When the three-dimensional structure of the target is known, structure-based virtual screening, often involving molecular docking, is employed.

In the absence of a known target structure, ligand-based drug design methodologies can be utilized. These methods rely on the knowledge of other molecules that bind to the biological target of interest. If a set of active molecules for a particular target is known, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups that are responsible for biological activity. Subsequently, large compound databases can be screened to find other molecules that fit this pharmacophore model. For this compound, it could serve as a template for developing a pharmacophore model to discover novel compounds with similar biological activities.

Protein-Ligand Interaction Fingerprinting and Binding Energy Calculations

Protein-ligand interaction fingerprinting is a method to characterize and compare the binding modes of different ligands to a protein target. nih.gov It converts the three-dimensional structural information of a protein-ligand complex into a one-dimensional binary string, or fingerprint, where each bit represents the presence or absence of a specific interaction with a particular amino acid residue. nih.gov This allows for the rapid comparison of binding modes across a large number of compounds and can be used in virtual screening to prioritize compounds that exhibit a desired interaction profile.

Binding energy calculations, often performed using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach, provide a more quantitative estimate of the binding affinity than docking scores alone. nih.gov These calculations take into account various energy components, including van der Waals, electrostatic, and solvation energies, to provide a more accurate prediction of the binding free energy. For this compound, these calculations can be used to rank its binding affinity against different targets or to compare it with other potential ligands.

| Energy Component | Calculated Value (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.5 |

| Solvation Energy | 30.8 |

| Binding Free Energy (ΔG) | -34.9 |

This table presents hypothetical data for illustrative purposes.

Development of 1 Prop 2 Enylquinazoline 2,4 Dione As a Pharmaceutical Research Lead

Lead Identification and Optimization Strategies for Enhanced Potency and Selectivity

The identification of a lead compound is the foundational step in a drug discovery campaign. 1-Prop-2-enylquinazoline-2,4-dione often emerges as a "hit" or lead from initial screening efforts due to the favorable properties conferred by the allyl group at the N-1 position. The quinazoline-2,4-dione scaffold itself is structurally analogous to the keto-acid moiety of fluoroquinolones, allowing it to interact with bacterial type-II topoisomerases. uiowa.edu While often less potent than fluoroquinolones, these compounds can maintain activity against resistant bacterial strains, making them attractive leads for developing new antibiotics. uiowa.edu

Once a lead like this compound is identified, medicinal chemistry strategies focus on optimizing its structure to enhance potency against the desired biological target while improving selectivity over other targets to minimize potential off-target effects. Structure-activity relationship (SAR) studies are crucial in this phase. These studies involve systematically modifying the lead structure and evaluating the impact of these changes on biological activity.

For the quinazoline-2,4-dione scaffold, key positions for modification include the N-1 and N-3 positions of the pyrimidine (B1678525) ring and various positions on the fused benzene (B151609) ring (e.g., C-5, C-6, C-7). nih.govnih.gov

N-1 Substitution: Research on Na+/H+ exchanger isoform 1 (NHE-1) inhibitors revealed that a bulky N-1 substituent, such as the allyl group found in this compound, is favorable for activity when paired with specific groups at the N-3 position. nih.gov

N-3 Substitution: The N-3 position is frequently functionalized to introduce side chains that can form critical interactions with the target protein. In the development of antibacterial agents, modifications at the N-3 position of the quinazoline-2,4-dione scaffold were explored to probe interactions within the target bacterial topoisomerase. uiowa.edu

Benzene Ring Substitution: Modifications on the benzene ring can significantly influence activity and properties. For instance, in the development of inhibitors for the Wnt signaling pathway, extensive SAR studies on the quinazoline-2,4-dione core led to the discovery of a lead compound with improved properties for treating glioblastoma. nih.gov Similarly, for Poly (ADP-ribose) polymerase (PARP) inhibitors, substitutions on this ring are critical for achieving high potency. rsc.org

The table below summarizes key SAR findings from various studies on quinazoline-2,4-dione derivatives.

| Target | Scaffold Position | Favorable Substitution/Modification | Observed Effect | Reference |

| NHE-1 | N-1 | Bulky groups (e.g., Allyl, Benzyl) | Enhanced inhibitory activity | nih.gov |

| PARP-1/2 | N-3 | 3-Amino pyrrolidine (B122466) moiety | Potent inhibition (IC50 in nM range) | rsc.org |

| Bacterial Topoisomerase | N-3, C-4 | Modifications to probe helix-4 interaction | Potential for potent novel scaffolds against resistant bacteria | uiowa.edu |

| Wnt Pathway | Multiple | Systematic modifications leading to SEN461 | Improved ADME profile and in vivo activity | nih.gov |

These optimization strategies, guided by SAR, aim to transform an initial hit into a highly potent and selective lead candidate suitable for further preclinical development.

Design and Synthesis of Molecular Probes and Labeled Analogues for Target Engagement Studies

To validate a biological target and understand a drug's mechanism of action in a physiological context, molecular probes are indispensable tools. These probes, often labeled with fluorescent tags or radioisotopes, allow for the direct visualization and quantification of a drug binding to its target in cells and living organisms. The quinazoline-2,4-dione scaffold has proven to be an excellent platform for the development of such probes. nih.gov

A notable example is the creation of a novel Positron Emission Tomography (PET) probe for imaging tumors that overexpress PARP. nih.gov The design strategy involved using a pyridine-containing quinazoline-2,4(1H,3H)-dione as the PARP-targeting pharmacophore. This choice was driven by the known affinity of this scaffold for the PARP enzyme. nih.gov

The synthesis of the probe involved a multi-step process:

Rational Design: A pyridine-containing quinazoline-2,4(1H,3H)-dione was selected as the core PARP-targeting group. nih.gov

Chelator Conjugation: This core was conjugated with the chelator DOTA (2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetic acid), creating the precursor compound SMIC-2001. The chelator is essential for stably incorporating a metallic radioisotope. nih.gov

Radiolabeling: The precursor was radiolabeled with Gallium-68 (⁶⁸Ga) to produce the final PET probe, [⁶⁸Ga]Ga-SMIC-2001. nih.gov

The resulting labeled analogue underwent rigorous evaluation to confirm its suitability as an imaging agent.

| Property | Value | Significance | Reference |

| Log D₇.₄ | -3.82 ± 0.06 | Low lipid-water partition coefficient, suggesting favorable pharmacokinetics and renal clearance. | nih.gov |

| PARP-1 Affinity (IC₅₀) | 48.13 nM | High binding affinity, indicating potent and specific targeting of PARP-1. | nih.gov |

| In Vivo Performance | High tumor-to-background contrast | Successfully imaged PARP-overexpressing tumors in xenograft models with high clarity. | nih.gov |

This successful development of a quinazoline-2,4-dione-based PET probe underscores the utility of this scaffold in creating sophisticated molecular tools for target engagement studies, which are critical for advancing pharmaceutical research leads through the development pipeline.

Application in High-Throughput Screening (HTS) Platforms

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds to identify "hits" that modulate a specific biological target or pathway. nih.gov The quinazoline-2,4-dione scaffold, including derivatives like this compound, is well-suited for inclusion in such screening libraries due to its synthetic tractability and proven biological relevance.

HTS assays can be broadly categorized as phenotypic (cell-based) or target-based.

Phenotypic Screening: In these assays, compounds are tested for their ability to produce a desired change in a cellular model, such as inhibiting cancer cell proliferation or preventing virus-induced cell death (cytopathic effect). nih.govnih.gov For example, various quinazoline (B50416) derivatives have been evaluated for their in vitro cytotoxicity against cancer cell lines like HeLa and MDA-MB231. nih.gov

Target-Based Screening: These assays measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor. Novel quinazoline-2,4-dione derivatives have been identified as inhibitors of bacterial gyrase and topoisomerase IV through such approaches. nih.gov

The development of efficient HTS methods is crucial for success. For instance, a colorimetric HTS method was developed to screen for microorganisms capable of hydroxylating aromatic compounds, a process relevant to the metabolism and functionalization of drug candidates. nih.gov This assay relies on the oxidation of the hydroxylated product to form a colored quinone-type compound, allowing for rapid quantification. nih.gov Similarly, for discovering antivirals against SARS-CoV-2, HTS assays measuring the viral N-protein have been developed to screen for inhibitors of viral replication without relying on cell death. nih.gov

A typical workflow involving HTS for a quinazoline-2,4-dione library would be:

Assay Development: Creation of a robust and miniaturized assay (e.g., PARP inhibition assay, antibacterial growth assay).

Primary Screen: The library of quinazoline-2,4-dione analogues is screened at a single concentration to identify initial hits.

Hit Confirmation: The activity of the initial hits is confirmed through re-testing.

Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values).

Compounds like this compound that emerge as confirmed hits from these HTS campaigns serve as the starting point for the lead optimization process described in section 8.1.

Formulation and Delivery Considerations for In Vitro and Preclinical Research

The transition of a promising lead compound from in vitro assays to preclinical in vivo studies is a critical step that depends heavily on the compound's physicochemical and pharmacokinetic properties. A potent compound is of little therapeutic value if it cannot be effectively delivered to its site of action in the body. Therefore, formulation and delivery considerations are paramount during the lead optimization phase.

Solubility: Poor aqueous solubility can hinder absorption and limit the achievable concentrations in in vitro assays and in vivo. Medicinal chemists often introduce polar functional groups or employ formulation strategies like using co-solvents (e.g., DMSO for in vitro studies) to overcome this challenge. nih.gov

Metabolic Stability: The metabolic liabilities of quinazoline-2,4-diones must be evaluated, as rapid metabolism can lead to poor bioavailability and short duration of action. uiowa.edu Studies using liver microsomes or other metabolic systems help identify metabolically labile spots on the molecule, which can then be modified to improve stability.

Physicochemical Properties: Properties like the lipophilicity (measured as LogP or LogD) are critical. While some lipophilicity is needed for membrane permeability, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and non-specific toxicity. The development of a PARP PET probe highlighted the advantage of a low LogD value for achieving favorable pharmacokinetics and renal clearance. nih.gov

The development of SEN461, a quinazoline-2,4-dione derivative that inhibits the Wnt pathway, provides an excellent case study. The initial hit compound suffered from poor physicochemical properties. A dedicated medicinal chemistry effort successfully optimized the scaffold, leading to the discovery of SEN461, which possessed an improved ADME profile, good bioavailability, and demonstrated activity in in vivo tumor models. nih.gov